2-Methoxy-5-(morpholinocarbonyl)pyridine
Description
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-10-3-2-9(8-12-10)11(14)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKBPNPJKLYKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbonylation of 5-Bromo-2-methoxypyridine
In the first step, 5-bromo-2-methoxypyridine undergoes carbonylation using a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂) under a carbon monoxide atmosphere. A study by CN105906557A demonstrated that analogous pyridine derivatives achieve carbonylation in dimethylformamide (DMF) at 80–100°C with potassium carbonate (K₂CO₃) as a base. For 5-bromo-2-methoxypyridine, this reaction yields 5-carboxy-2-methoxypyridine, though the exact conditions require optimization to prevent decarboxylation.
Key Parameters
Amidation with Morpholine
The carboxylic acid intermediate is activated to its acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with morpholine. This step is conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. EP0897914A1 reported a similar amidation protocol for pyridine sulfonamides, achieving yields of 85–90% when using triethylamine (Et₃N) as a base.
Reaction Conditions
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Activation Agent: SOCl₂ (1.2 equiv)
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Amine: Morpholine (1.5 equiv)
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Solvent: THF
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Base: Et₃N (3.0 equiv)
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Temperature: 0°C → room temperature
Direct Aminocarbonylation via Palladium Catalysis
A one-pot aminocarbonylation method eliminates the need for isolating the carboxylic acid intermediate. This approach combines carbon monoxide, morpholine, and 5-bromo-2-methoxypyridine in the presence of a palladium catalyst.
Catalytic System and Optimization
A patent by EP0897914A1 described aminocarbonylation of bromopyridines using PdCl₂(PPh₃)₂ as the catalyst and 1,3-bis(diphenylphosphino)propane (dppp) as the ligand. For 2-methoxy-5-(morpholinocarbonyl)pyridine, the reaction proceeds at 80°C under 3 atm CO pressure, yielding 70–75% product.
Critical Factors
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Catalyst: PdCl₂(PPh₃)₂ (3 mol%)
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Ligand: dppp (6 mol%)
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Solvent: Toluene
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CO Pressure: 3 atm
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Temperature: 80°C
Microwave-Assisted Synthesis
Recent advances in microwave chemistry enable rapid synthesis of pyridine derivatives. A modified protocol based on PMC2539069 involves:
Microwave-Promoted Amidation
5-Carboxy-2-methoxypyridine is mixed with morpholine and coupling agents (e.g., HATU) in acetonitrile. Irradiation at 120°C for 15 minutes achieves 88% yield, significantly reducing reaction time compared to conventional heating.
Advantages
-
Time: 15 minutes vs. 12 hours (traditional)
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Solvent: Acetonitrile
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Coupling Agent: HATU (1.1 equiv)
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods, though less common for small molecules, offer scalability. A resin-bound 5-bromo-2-methoxypyridine derivative undergoes carbonylation and amidation on a polystyrene support. After cleavage, the target compound is obtained in 60–65% yield, as inferred from similar protocols in EP0897914A1.
Comparative Analysis of Methods
| Method | Catalyst | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Palladium Carbonylation | Pd(OAc)₂ | CO, DMF, 90°C | 72–78 | High regioselectivity |
| Direct Aminocarbonylation | PdCl₂(PPh₃)₂ | Toluene, 80°C, 3 atm CO | 70–75 | One-pot synthesis |
| Suzuki-Miyaura | Pd(dba)₂ | DMF, 25°C | 65–70 | Modular boronic ester use |
| Microwave Amidation | HATU | Acetonitrile, 120°C | 85–88 | Rapid reaction time |
| Solid-Phase | Pd/C | Polystyrene support | 60–65 | Scalability |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methoxy-5-(morpholinocarbonyl)pyridine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the methoxy or morpholinocarbonyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: 2-Methoxy-5-(morpholinocarbonyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the formulation of coatings, adhesives, and other products.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(morpholinocarbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and morpholinocarbonyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 5-position of the pyridine ring is critical for modulating chemical and biological properties. Key analogs include:
Key Observations:
- Morpholinocarbonyl Group: In meta-substituted pyridines (e.g., compound 18 in ), this group caused complete loss of activity in EFS-induced contraction assays, likely due to steric hindrance or poor receptor interactions .
- Electron-Withdrawing Groups: Cyano (IC50 = 210 µM) and amino (IC50 = 221 µM) groups retain partial activity, suggesting balanced electronic effects are critical .
- Electron-Donating Groups : p-Tolyl and methoxy substituents enhance stability and synthetic yields (e.g., 97% yield for 2-methoxy-5-(p-tolyl)pyridine) .
Physical and Chemical Properties
- Solubility: Morpholinocarbonyl groups may improve water solubility compared to hydrophobic substituents (e.g., trifluoromethyl) but could still limit bioavailability due to moderate lipophilicity .
- Electronic Effects : The methoxy group at position 2 activates the pyridine ring for electrophilic substitution, while electron-withdrawing groups at position 5 modulate reactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxy-5-(morpholinocarbonyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or stepwise functionalization. For example, coupling a pyridine boronic acid derivative with a morpholine-containing electrophile under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents (e.g., THF or DMF) at 80–100°C yields the target compound. Catalyst loading (1–5 mol%) and base selection (e.g., K₂CO₃ or Cs₂CO₃) critically affect yield, with typical yields ranging from 60% to 85% . Purification via column chromatography (silica gel, EtOAc/hexane gradients) is recommended.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H NMR confirms methoxy (-OCH₃, δ ~3.9 ppm) and morpholine protons (δ ~3.4–3.7 ppm). ¹³C NMR identifies the carbonyl carbon (C=O, δ ~165–170 ppm) and pyridine ring carbons.
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular ion [M+H]⁺.
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based protocols. For antimicrobial activity, use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO <1% v/v) to validate results .
Advanced Research Questions
Q. How does the morpholinocarbonyl group influence binding affinity compared to other carbonyl derivatives (e.g., piperidinecarbonyl)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and MD simulations to compare interactions. The morpholine ring’s oxygen atom may form hydrogen bonds with active-site residues (e.g., Asp/Glu), enhancing binding vs. non-polar substituents. Validate with SPR (surface plasmon resonance) to measure dissociation constants (KD) .
- Example Data :
| Derivative | KD (nM) | ΔG (kcal/mol) |
|---|---|---|
| Morpholinocarbonyl | 12.5 ± 1.2 | -9.8 |
| Piperidinecarbonyl | 45.3 ± 3.1 | -7.2 |
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer : Scrutinize assay conditions:
- Purity : Confirm compound purity (HPLC ≥95%) to exclude impurities (e.g., unreacted boronic acids).
- Solubility : Use standardized DMSO stock solutions to avoid aggregation.
- Cell Lines : Compare activity in isogenic vs. wild-type cell lines to rule out genetic variability.
- Dose-Response Curves : Ensure consistent IC50 calculations (e.g., 4-parameter logistic model) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity : Adjust logP via substituents (e.g., fluorination) to enhance blood-brain barrier penetration.
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., morpholine oxidation). Introduce deuterium at labile positions to slow metabolism.
- Bioavailability : Formulate as nanocrystals or use PEGylated carriers for improved solubility .
Q. How to design SAR studies to explore the pyridine ring’s substitution effects?
- Methodological Answer : Synthesize analogs with:
- Positional Isomers : Shift methoxy/morpholinocarbonyl groups (e.g., 3- vs. 5-position).
- Bioisosteres : Replace morpholine with thiomorpholine or piperazine.
- Electron-Withdrawing Groups : Introduce halogens (F, Cl) or CF₃ at the 4-position.
Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate structure-activity trends .
Data Analysis and Experimental Design
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model transition states. The methoxy group’s electron-donating effect activates the pyridine ring at the ortho/para positions. Fukui indices identify electrophilic centers. Validate predictions with experimental kinetics (e.g., SNAr reactions with amines) .
Q. How to validate target engagement in cellular models?
- Methodological Answer : Employ CETSA (Cellular Thermal Shift Assay) to monitor protein target stabilization upon compound treatment. Combine with siRNA knockdown to confirm specificity. For example, if the compound targets a kinase, CETSA shifts in melting temperature (ΔTm ≥2°C) confirm binding .
Key Considerations for Reproducibility
- Synthetic Reproducibility : Document inert atmosphere conditions (N₂/Ar) for moisture-sensitive steps.
- Biological Replicates : Use ≥3 independent experiments with technical triplicates to ensure statistical power.
- Reference Standards : Compare with commercial inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
